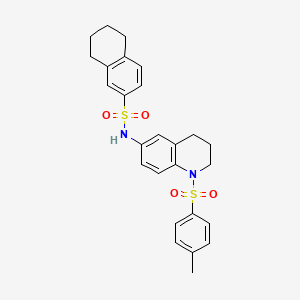

![molecular formula C18H19FN4O3S B2557933 3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(4-fluorophenyl)urea CAS No. 2097930-16-8](/img/structure/B2557933.png)

3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(4-fluorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

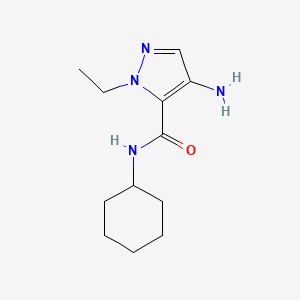

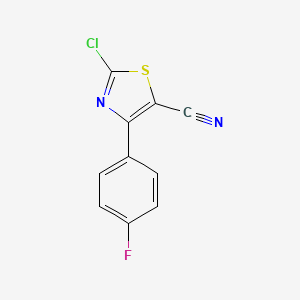

The compound contains a 1,3-benzothiadiazol group, a cyclopropyl group, and a urea group attached to a 4-fluorophenyl group. The benzothiadiazol group is a heterocyclic compound containing sulfur and nitrogen. The cyclopropyl group is a three-membered carbon ring, and the urea group is a functional group with the formula (NH2)2CO. The 4-fluorophenyl group is a phenyl group substituted with a fluorine atom at the 4th position .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiadiazol group would contribute to the compound’s aromaticity, while the cyclopropyl group could introduce strain into the molecule due to its small ring size. The urea group could participate in hydrogen bonding, and the fluorine atom in the 4-fluorophenyl group is highly electronegative, which could affect the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The benzothiadiazol group might undergo electrophilic substitution reactions, while the cyclopropyl group could participate in ring-opening reactions. The urea group could react with acids or bases, and the fluorine atom in the 4-fluorophenyl group could be replaced by other groups in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could increase its solubility in water, while the benzothiadiazol and 4-fluorophenyl groups could contribute to its lipophilicity .Applications De Recherche Scientifique

Antifungal and Anticancer Applications

Antifungal Activity : Urea derivatives have been studied for their antifungal activities. For example, N(1)- and N(3)-(4-fluorophenyl) ureas have shown fungitoxic action against pathogens like A. niger and F. oxysporum, suggesting their potential as antifungal agents (Mishra, Singh, & Wahab, 2000).

Anticancer Activity : Certain urea derivatives have been evaluated for their anticancer effects. For instance, urea derivatives of thiazol-2-ethylamines were synthesized and tested against Trypanosoma brucei rhodesiense, showcasing potential as therapeutic agents for human African trypanosomiasis (Patrick et al., 2016). Furthermore, novel urea and thiourea derivatives containing the benzimidazole group were designed and synthesized, showing significant anticancer activity against breast cancer cell lines (Siddig et al., 2021).

Inhibition of Enzyme Activity

- Enzyme Inhibition : Some studies have focused on the synthesis of urea derivatives to test their inhibition activity against enzymes like acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE), which are relevant in conditions like Alzheimer's disease. For example, a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas were synthesized and showed excellent inhibition activity (Pejchal, Štěpánková, & Drabina, 2011).

Chemical Synthesis and Applications

- Chemical Synthesis : Ureas also play a role in chemical synthesis processes. For instance, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been used for the synthesis of ureas from carboxylic acids, illustrating the utility of urea derivatives in organic synthesis (Thalluri, Manne, Dev, & Mandal, 2014).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O3S/c19-13-5-7-14(8-6-13)21-18(24)20-11-12-22-16-3-1-2-4-17(16)23(15-9-10-15)27(22,25)26/h1-8,15H,9-12H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURIRMUNNFLBEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(4-fluorophenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate](/img/structure/B2557853.png)

![1-(2,5-dimethoxyphenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2557858.png)

![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2557863.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2557872.png)